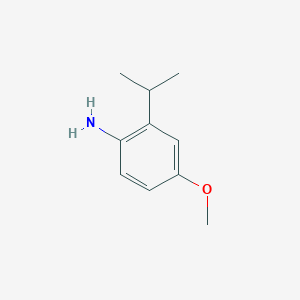

2-Isopropyl-4-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEYGGFCOLUVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552630 | |

| Record name | 4-Methoxy-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114650-46-3 | |

| Record name | 4-Methoxy-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-isopropyl-4-methoxyaniline, a valuable substituted aniline in organic synthesis. The document details the core chemical transformations, offers adapted experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison. Visual diagrams of the synthetic routes are included to facilitate a clear understanding of the chemical processes involved.

Core Synthesis Strategy: Nitration and Subsequent Reduction

The most prevalent and strategically sound approach for the synthesis of 2-isopropyl-4-methoxyaniline involves a two-step process. This method leverages the principles of electrophilic aromatic substitution followed by a reduction of a nitro intermediate. The general workflow commences with the nitration of 2-isopropylanisole to yield 2-isopropyl-1-methoxy-4-nitrobenzene, which is then reduced to the target aniline derivative.

Pathway 1: Synthesis via Nitration and Catalytic Hydrogenation

This pathway is often favored due to its clean reaction profile and high yields.[1] The initial step involves the regioselective nitration of 2-isopropylanisole. The subsequent reduction of the nitro group is achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel.

Caption: Nitration of 2-isopropylanisole followed by catalytic hydrogenation.

Disclaimer: This protocol is adapted from a similar procedure for isopropylbenzene and should be optimized for the specific substrate.

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated nitric acid (1.0 mL) and concentrated sulfuric acid (1.0 mL) in an ice/water bath.[2]

-

Prepare a solution of 2-isopropylanisole (1.0 mL) in 5 mL of a suitable solvent like methylene chloride.[2]

-

Slowly add the nitrating acid mixture to the solution of 2-isopropylanisole while maintaining the temperature below 5°C with vigorous stirring.[3]

-

After the addition is complete, continue stirring the reaction mixture for approximately one hour, allowing it to slowly warm to room temperature.[2]

-

Carefully pour the reaction mixture into ice water and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-isopropyl-1-methoxy-4-nitrobenzene. Further purification can be achieved by column chromatography.

Disclaimer: This is a general procedure and requires optimization for the specific substrate.

-

Dissolve 2-isopropyl-1-methoxy-4-nitrobenzene in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (approximately 0.5-1% by weight of the nitro compound).[4]

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 2-3 bar) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed, or until TLC/GC-MS analysis indicates complete conversion.[4]

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 2-isopropyl-4-methoxyaniline.

-

The product can be further purified by distillation under reduced pressure or by column chromatography.

Pathway 2: Synthesis via Nitration and Béchamp Reduction

An alternative to catalytic hydrogenation is the Béchamp reduction, which utilizes iron filings in an acidic medium to reduce the nitro group.[5][6] This method is a classic and industrially relevant process for the large-scale production of anilines.[1]

Caption: Nitration of 2-isopropylanisole followed by Béchamp reduction.

Disclaimer: This is a general procedure and requires optimization for the specific substrate.

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder (a molar excess, typically 3-5 equivalents) in a mixture of water and a small amount of hydrochloric acid.

-

Heat the suspension to reflux with vigorous stirring.

-

Add a solution of 2-isopropyl-1-methoxy-4-nitrobenzene in a suitable solvent (e.g., ethanol) dropwise to the refluxing mixture.

-

Maintain reflux and vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and neutralize it with a base, such as sodium carbonate or calcium carbonate, to precipitate iron salts.

-

Filter the mixture while hot and wash the filter cake with a hot solvent (e.g., ethanol).

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, the crude 2-isopropyl-4-methoxyaniline can be purified by distillation under reduced pressure.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of analogous compounds, which can serve as a reference for the synthesis of 2-isopropyl-4-methoxyaniline.

Table 1: Nitration of Isopropylbenzene Analogs

| Starting Material | Nitrating Agent | Product | Yield (%) | Reference |

| Isopropylbenzene | HNO₃ / H₂SO₄ | Nitroisopropylbenzene mixture | - | [7] |

| Cumene | Conc. H₂SO₄ / HNO₃ | Nitrocumene mixture | 72.4 | [8] |

Table 2: Reduction of Nitroaromatic Analogs

| Starting Material | Reducing Agent/Catalyst | Product | Yield (%) | Purity (%) | Reference |

| Nitrocumene mixture | Iron powder / HCl | p-Isopropylaniline | 92.3 | ≥ 97 | [8] |

| o-Nitrotoluene | H₂ / Pd/C | 2-Methyl-4-methoxyaniline | High | - | [1] |

| 2,4/2,6-Dinitrotoluene | Raney Nickel/Iron | 2,4/2,6-Diaminotoluene | - | - | [9] |

Alternative Synthesis Pathways

While the nitration-reduction sequence is the most established route, other potential pathways have been suggested, which may offer advantages in terms of atom economy or regioselectivity.

Pathway 3: From 2-Isopropylphenol

This pathway involves the nitration of 2-isopropylphenol, followed by methylation of the hydroxyl group, and subsequent reduction of the nitro group.[1] A more direct approach from 2-isopropylphenol involves an oxidative amination.[1]

Caption: Synthesis routes starting from 2-isopropylphenol.

Pathway 4: From Anisole

Another conceivable route begins with anisole (methoxybenzene). This would necessitate the introduction of both an isopropyl group and a nitro group, followed by the reduction of the nitro functionality. The regioselectivity of the electrophilic substitution reactions (isopropylation and nitration) would be a critical factor in this synthetic strategy.[1]

Conclusion

The synthesis of 2-isopropyl-4-methoxyaniline is most reliably achieved through a two-step sequence involving the nitration of 2-isopropylanisole and the subsequent reduction of the nitro intermediate. While catalytic hydrogenation offers a clean and efficient reduction method, the Béchamp reduction remains a viable and scalable alternative. The provided experimental protocols, adapted from closely related procedures, offer a solid foundation for researchers to develop and optimize the synthesis of this important aniline derivative. Further investigation into alternative pathways, such as those starting from 2-isopropylphenol or anisole, may lead to more atom-economical and efficient synthetic routes.

References

- 1. 2-Isopropyl-4-methoxyaniline | 114650-46-3 | Benchchem [benchchem.com]

- 2. pubs.sciepub.com [pubs.sciepub.com]

- 3. youtube.com [youtube.com]

- 4. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 6. Bechamp reduction [en.wikipedia-on-ipfs.org]

- 7. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]

- 9. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-methoxyaniline is an aromatic amine derivative with potential applications as a building block in organic synthesis. Its structural framework, featuring an isopropyl group ortho to the amine and a methoxy group in the para position, imparts specific physicochemical characteristics that influence its reactivity and potential biological activity. Derivatives of similar substituted anilines have been explored for various applications, including as antimicrobial and anticancer agents.[1] This technical guide provides a summary of the known physicochemical properties of 2-Isopropyl-4-methoxyaniline, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Data Summary

The following table summarizes the available quantitative data for 2-Isopropyl-4-methoxyaniline. It is important to note that experimental data for this specific isomer is limited, and some values are based on estimations or data from structurally related compounds.

| Property | Value | Source |

| IUPAC Name | 2-Isopropyl-4-methoxyaniline | [1] |

| CAS Number | 114650-46-3 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in non-polar solvents and water.[3] | |

| pKa | No data available. The presence of the electron-donating methoxy group suggests moderate basicity.[1] | |

| logP (o/w) | No data available | |

| SMILES | CC(C)c1cc(OC)ccc1N | [1] |

| InChI Key | MGEYGGFCOLUVTJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of 2-Isopropyl-4-methoxyaniline are outlined below. These are generalized methods applicable to solid and liquid organic compounds.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) indicates high purity.[1]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 2-Isopropyl-4-methoxyaniline is packed into a capillary tube to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[1]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[1][6]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][7]

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of 2-Isopropyl-4-methoxyaniline is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[8] The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.[8] This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.[8]

Determination of Solubility

The solubility of 2-Isopropyl-4-methoxyaniline in various solvents provides insight into its polarity.

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities is used, such as water, 5% aqueous HCl, 5% aqueous NaOH, and organic solvents like ethanol and hexane.

-

Procedure: A small, measured amount of 2-Isopropyl-4-methoxyaniline (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated vigorously. The compound is classified as soluble if it dissolves completely.[9] For amines, solubility in dilute acid (like 5% HCl) is a key indicator, as the basic amine will be protonated to form a more polar and soluble ammonium salt.[10]

Determination of pKa

The pKa value quantifies the basicity of the amine functional group.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of 2-Isopropyl-4-methoxyaniline is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[11] The pH at the half-equivalence point, where half of the amine has been protonated, is equal to the pKa of the conjugate acid.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is critical in drug development for predicting absorption and distribution.

Methodology: HPLC Method

-

Principle: The retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column is correlated with its hydrophobicity.[2][12]

-

Calibration: A series of standard compounds with known logP values are injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values.[13]

-

Sample Analysis: 2-Isopropyl-4-methoxyaniline is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.

-

Calculation: The retention time of the sample is measured, and its log k' is calculated. The logP value is then determined by interpolating from the calibration curve.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of 2-Isopropyl-4-methoxyaniline.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 3. acdlabs.com [acdlabs.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Isopropyl-4-methoxyaniline (CAS: 114650-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4-methoxyaniline (CAS number: 114650-46-3), a substituted aniline with potential applications in organic synthesis and medicinal chemistry. This document consolidates available information on its physicochemical properties, general synthetic strategies, and predicted spectroscopic data. Due to the limited availability of detailed experimental protocols and biological studies for this specific compound, this guide presents generalized methodologies for the synthesis of similar aniline derivatives and highlights its potential as a building block for more complex molecules.

Introduction

2-Isopropyl-4-methoxyaniline is an aromatic amine with a molecular formula of C₁₀H₁₅NO.[1] Its structure, featuring an isopropyl group ortho to the amine and a methoxy group in the para position, makes it a valuable intermediate in the synthesis of diverse organic compounds. The electronic and steric properties conferred by these substituents can influence the regioselectivity and reactivity in various chemical transformations, making it an attractive scaffold for the development of novel molecules with potential biological activity.[1] Derivatives of structurally similar anilines have been explored for their potential as antimicrobial and anticancer agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Isopropyl-4-methoxyaniline is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 114650-46-3 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| IUPAC Name | 2-isopropyl-4-methoxyaniline | [1] |

| SMILES | CC(C)c1cc(OC)ccc1N | [1] |

| Purity (typical) | ≥ 95% | [1] |

Synthesis

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Nitration of a suitable precursor to introduce the nitro group at the desired position.

-

Reduction of the nitro group to the corresponding amine.

A potential synthetic route is illustrated in the workflow diagram below.

References

A Technical Guide to the Molecular Structure and Properties of 2-Isopropyl-4-methoxyaniline

Abstract: 2-Isopropyl-4-methoxyaniline is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring an isopropyl group at the ortho-position and a methoxy group at the para-position relative to the amine, imparts distinct physicochemical properties and reactivity. This document provides a comprehensive overview of its molecular structure, physicochemical data, synthesis protocols, and analytical characterization methods. Furthermore, it explores the compound's role as a versatile building block in the development of complex molecules with potential applications in the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

2-Isopropyl-4-methoxyaniline is an aromatic amine whose structure is characterized by a benzene ring substituted with three functional groups. The primary amino group (-NH2) defines it as an aniline. The isopropyl group (-CH(CH3)2) at position 2 introduces steric bulk, while the electron-donating methoxy group (-OCH3) at position 4 influences the electronic properties of the aromatic ring.[1] This specific substitution pattern is crucial for its reactivity and utility in synthesis.[1]

The quantitative physicochemical properties of 2-Isopropyl-4-methoxyaniline are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Isopropyl-4-methoxyaniline | [1] |

| CAS Number | 114650-46-3 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Monoisotopic Mass | 165.115364 Da | [1] |

| SMILES | CC(C)c1cc(OC)ccc1N | [1] |

| Physical State | Likely a liquid or low-melting solid | [1][2] |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Reactivity

Synthetic Pathways

The regioselective synthesis of 2-Isopropyl-4-methoxyaniline can be achieved through several strategic routes. The most common approaches focus on the formation of the aniline functionality from a corresponding nitroaromatic compound.

Route 1: Reduction of a Nitroaromatic Precursor A prevalent and effective method for synthesizing anilines is the reduction of a nitro group.[1] In this case, the direct precursor is 2-isopropyl-1-methoxy-4-nitrobenzene. This transformation can be accomplished using various reducing agents:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is often favored for its clean reaction profile and high yields.[1]

-

Béchamp Reduction: A classic industrial process that uses iron powder in the presence of an acid like hydrochloric acid (HCl) to reduce the nitro group.[1]

Route 2: Multi-step Synthesis from Substituted Phenols An alternative pathway begins with a precursor like 2-isopropylphenol.[1] This multi-step process typically involves:

-

Nitration of the phenol to introduce a nitro group.

-

Methylation of the hydroxyl group to form the methoxy ether.

-

Reduction of the nitro group to the desired amine.

The general workflow for the most direct synthesis is illustrated below.

Chemical Reactivity

The reactivity of 2-Isopropyl-4-methoxyaniline is governed by its functional groups:

-

Amino and Methoxy Groups: Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution. They are ortho-, para-directing.[1] The amino group is the stronger activator of the two.

-

Isopropyl Group: The bulky isopropyl group at the C2 position creates significant steric hindrance.[1] This steric effect can direct incoming electrophiles away from the adjacent C3 position and influence the regioselectivity of reactions.

-

Amino Group Transformations: The primary amine is a key reaction site. It can undergo a wide range of transformations, including diazotization, which allows for the introduction of various other functional groups, making it a valuable synthetic intermediate.[1]

Experimental Protocols

Conceptual Synthesis Protocol: Catalytic Hydrogenation

This protocol describes a generalized procedure for the synthesis of 2-Isopropyl-4-methoxyaniline based on the catalytic hydrogenation of its nitro precursor.

-

Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with 2-isopropyl-1-methoxy-4-nitrobenzene and a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A catalytic amount (typically 1-5 mol%) of palladium on carbon (10% Pd/C) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Upon completion, the reactor is carefully depressurized, and the atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Isopropyl-4-methoxyaniline.

Analytical Characterization Protocols

To ensure the purity and confirm the identity of the synthesized compound, standard analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). This method is effective for assessing the purity of the final product.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5 or HP-5).

-

Carrier Gas: Helium.

-

Injection: Split/splitless inlet.

-

Detection: A Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification. The MS provides the molecular weight and a characteristic fragmentation pattern that confirms the structure of the compound.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Isopropyl-4-methoxyaniline as an Organic Building Block

Introduction

2-Isopropyl-4-methoxyaniline is a substituted aniline derivative that serves as a valuable organic building block in synthetic chemistry. Its unique structural arrangement, featuring an amine group for further functionalization, a methoxy group that influences its electronic properties, and a sterically hindering isopropyl group, makes it a versatile precursor for the synthesis of more complex molecules. This compound is particularly relevant in the fields of drug discovery and materials science, where its framework is incorporated into molecules designed for specific biological or physical properties. Anilines, in general, are foundational structures in medicinal chemistry; however, they can sometimes be metabolized in the liver to produce toxic byproducts.[1] The strategic substitution on the 2-isopropyl-4-methoxyaniline ring offers a platform to potentially modulate these metabolic pathways, making its derivatives of interest for developing safer and more effective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations.

Physicochemical Properties

The distinct substitution pattern of 2-isopropyl-4-methoxyaniline dictates its physical and chemical characteristics. The electron-donating methoxy group imparts moderate basicity, while the bulky isopropyl group provides steric hindrance, influencing its reactivity in chemical transformations.

| Property | Value | Reference |

| CAS Number | 114650-46-3 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| IUPAC Name | 2-isopropyl-4-methoxyaniline | |

| SMILES | CC(C)c1cc(OC)ccc1N | |

| InChI Key | MGEYGGFCOLUVTJ-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | |

| Appearance | Likely a liquid or low-melting solid | |

| Storage | Keep in dark place, inert atmosphere, room temperature | [2] |

Synthesis and Experimental Protocols

The synthesis of specifically substituted anilines like 2-isopropyl-4-methoxyaniline requires a strategic approach to ensure correct regioselectivity. The most common and effective method involves the reduction of the corresponding nitroaromatic precursor, 2-isopropyl-1-methoxy-4-nitrobenzene.

General Synthesis Pathway

The primary route to 2-isopropyl-4-methoxyaniline involves a two-step process starting from a suitable precursor like 2-isopropylphenol. This involves nitration followed by the reduction of the nitro group to an amine.

Caption: General synthesis workflow for 2-isopropyl-4-methoxyaniline.

Experimental Protocol: Reduction via Catalytic Hydrogenation

Catalytic hydrogenation is a preferred method for reducing nitroaromatic compounds due to its clean reaction profile and high yields. The following is a representative protocol adapted from the synthesis of similar aniline derivatives.

Objective: To synthesize 2-isopropyl-4-methoxyaniline from 2-isopropyl-1-methoxy-4-nitrobenzene.

Materials:

-

2-isopropyl-1-methoxy-4-nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol (or Ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation flask, dissolve the precursor, 2-isopropyl-1-methoxy-4-nitrobenzene, in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen) to remove air, then introduce hydrogen gas, pressurizing the vessel to the desired level (e.g., 50 psi).

-

Commence vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by using analytical techniques like TLC or GC-MS.

-

Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-isopropyl-4-methoxyaniline, can be further purified if necessary by distillation or chromatography.

Applications in Organic Synthesis

2-Isopropyl-4-methoxyaniline is a versatile building block primarily used for introducing its substituted phenyl moiety into larger, more complex molecules.

Synthesis of Heterocyclic Compounds and Bioactive Molecules

The amine group is the primary site of reactivity, allowing for a wide range of chemical transformations. It can readily undergo diazotization, enabling the introduction of various functional groups. This makes it a key starting material for creating libraries of compounds for drug discovery. Derivatives have been investigated for potential antimicrobial and anticancer activities.

Caption: Chemical transformations of 2-isopropyl-4-methoxyaniline.

Development of Advanced Materials

Substituted anilines serve as important monomers for the synthesis of conducting polymers like polyaniline. Through oxidative polymerization, 2-isopropyl-4-methoxyaniline could be used to create novel substituted polyanilines. The methoxy and isopropyl groups would influence the electronic properties, solubility, and processability of the resulting polymer, making it a candidate for applications in electronic devices, sensors, or anti-corrosion coatings.

Spectroscopic Data

While extensive published experimental spectra for 2-isopropyl-4-methoxyaniline are scarce, theoretical data can be predicted using computational methods like Density Functional Theory (DFT). These predictions are valuable for compound characterization.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Aromatic protons in the region of 6.5-7.5 ppm. Signals for the isopropyl group (a septet and a doublet) and the methoxy group (a singlet) in the aliphatic region. A broad singlet for the amine protons. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. Distinct signals for the isopropyl and methoxy carbons. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). C-H stretching for aromatic and aliphatic groups. C-O stretching for the methoxy group (~1250 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 165.23. Fragmentation patterns corresponding to the loss of methyl and isopropyl groups. |

Safety and Handling

As a substituted aniline, 2-isopropyl-4-methoxyaniline should be handled with care, following standard laboratory safety protocols. Safety data for analogous compounds indicates potential hazards.[3][4][5]

| Safety Aspect | Recommendation |

| Hazard Statements | Aniline derivatives can be toxic if swallowed, fatal in contact with skin, or fatal if inhaled.[3][5] They may cause damage to organs through prolonged exposure and are often toxic to aquatic life.[3][4] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or a face shield, and a lab coat.[3] Use in a well-ventilated area or under a chemical fume hood.[5] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.[5] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[4] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Spill & Disposal | Absorb spills with inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[3] Dispose of waste in accordance with local, regional, and national regulations.[4] |

Conclusion

2-Isopropyl-4-methoxyaniline is a strategically designed organic building block with significant potential in synthetic chemistry. Its combination of reactive and modulating functional groups makes it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

Spectroscopic and Synthetic Profile of 2-Isopropyl-4-methoxyaniline: A Technical Guide

For Research, Scientific, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 2-Isopropyl-4-methoxyaniline (CAS No. 114650-46-3). Due to the limited availability of published experimental data, this document primarily presents predicted spectroscopic values derived from computational analyses and established principles of organic chemistry. These predictions offer a robust framework for the characterization and synthesis of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 2-Isopropyl-4-methoxyaniline |

| CAS Number | 114650-46-3 |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Isopropyl-4-methoxyaniline. These values are based on computational modeling and analysis of similar molecular structures.[1]

Predicted ¹H and ¹³C NMR Data[1]

Solvent: CDCl₃ (assumed) Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR (assumed)

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C1-NH₂ | - | - | ~140.0 |

| Aromatic C2-CH(CH₃)₂ | - | - | ~135.0 |

| Aromatic C3-H | ~6.7 | Doublet | ~115.0 |

| Aromatic C4-OCH₃ | - | - | ~152.0 |

| Aromatic C5-H | ~6.6 | Doublet of Doublets | ~113.0 |

| Aromatic C6-H | ~6.8 | Doublet | ~117.0 |

| -OC H₃ | ~3.75 | Singlet | ~55.5 |

| -C H(CH₃)₂ | ~3.3 | Septet | ~27.0 |

| -CH(C H₃)₂ | ~1.2 | Doublet | ~22.5 |

Predicted Key IR Absorption Bands[1]

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3350-3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | ~1600 |

| Aromatic Ring | C-H Stretch | >3000 |

| Isopropyl & Methoxy | C-H Stretch | <3000 |

| Aromatic Ring | C=C Stretch | 1500-1620 |

| Aryl-alkyl Ether | C-O Stretch | Strong band, region not specified |

Predicted High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation[1]

| Parameter | Predicted Value |

| Monoisotopic Mass | 165.115364 Da |

| Parent Ion [M+H]⁺ | m/z 166 |

Predicted Major Fragment Ions from [M+H]⁺:

| Predicted Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 151 | -•CH₃ (15 Da) | [M+H - CH₃]⁺ |

| 136 | -CH₂O (30 Da) | [M+H - CH₂O]⁺ |

| 123 | -C₃H₇ (43 Da) | Protonated 4-methoxyaniline |

| 108 | -C₃H₇, -•CH₃ (58 Da total) | Fragment from m/z 123 losing a methyl radical |

Experimental Protocols

While specific experimental data for 2-Isopropyl-4-methoxyaniline is not widely published, a plausible synthetic route involves a multi-step process starting from 2-isopropylphenol.[1] The characterization would follow standard spectroscopic techniques.

Synthesis of 2-Isopropyl-4-methoxyaniline

This proposed synthesis involves three main steps: nitration of the starting material, methylation of the hydroxyl group, and subsequent reduction of the nitro group to form the final aniline product.[1]

Caption: Proposed synthetic pathway for 2-Isopropyl-4-methoxyaniline.

Step 1: Nitration of 2-Isopropylphenol

-

Cool a mixture of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the resulting 2-isopropyl-4-nitrophenol by column chromatography.

Step 2: Methylation of 2-Isopropyl-4-nitrophenol

-

Dissolve 2-isopropyl-4-nitrophenol in a polar aprotic solvent such as acetone or acetonitrile.

-

Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, filter the solid and evaporate the solvent.

-

Purify the crude 1-isopropyl-2-methoxy-4-nitrobenzene by recrystallization or column chromatography.

Step 3: Reduction of 1-Isopropyl-2-methoxy-4-nitrobenzene

-

Dissolve the nitro compound in a solvent like ethanol or ethyl acetate.

-

Perform the reduction, for instance, by adding iron powder and hydrochloric acid and heating the mixture.[1]

-

Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the final product, 2-Isopropyl-4-methoxyaniline, by vacuum distillation or column chromatography.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data after the synthesis and purification of the target compound.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

-

Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

-

For a liquid sample, place a drop between two potassium bromide (KBr) plates to create a thin film.

-

For a solid sample, mix a small amount with KBr powder and press into a pellet.

-

Obtain the infrared spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into a high-resolution mass spectrometer, for example, using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum to determine the accurate mass of the molecular ion.

-

If required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Isopropyl-4-methoxyaniline as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 2-Isopropyl-4-methoxyaniline as a key intermediate. Azo dyes are a significant class of organic colorants characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The specific substituents on these rings determine the color, fastness, and other properties of the dye. 2-Isopropyl-4-methoxyaniline, with its unique substitution pattern, offers a versatile platform for the synthesis of novel dyes with potential applications in various fields, including textiles, printing, and as biological stains or photosensitizers in drug development.

The synthesis of azo dyes from 2-Isopropyl-4-methoxyaniline follows a well-established two-step reaction pathway:

-

Diazotization: The primary aromatic amine, 2-Isopropyl-4-methoxyaniline, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.

-

Azo Coupling: The unstable diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo dye.

Data Presentation

| Property | Expected Value |

| Product Name | 1-((2-Isopropyl-4-methoxyphenyl)diazenyl)naphthalen-2-ol |

| Molecular Formula | C₂₀H₂₀N₂O₂ |

| Molecular Weight | 332.39 g/mol |

| Appearance | Red to orange crystalline solid |

| Yield | 85-95% |

| Melting Point | 150-160 °C (decomposes) |

| λmax (in Ethanol) | 480-520 nm |

| Molar Absorptivity (ε) | 25,000-35,000 L mol⁻¹ cm⁻¹ |

| Solubility | Soluble in ethanol, acetone, and chloroform; Insoluble in water |

Experimental Protocols

The following are detailed protocols for the synthesis of a representative azo dye using 2-Isopropyl-4-methoxyaniline as the intermediate.

Protocol 1: Diazotization of 2-Isopropyl-4-methoxyaniline

Materials:

-

2-Isopropyl-4-methoxyaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (3.0 eq)

-

Sodium Nitrite (1.1 eq)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve 2-Isopropyl-4-methoxyaniline (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq). Stir the mixture until a clear solution is obtained.

-

Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold solution of 2-Isopropyl-4-methoxyaniline hydrochloride with constant stirring. The addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.

-

The resulting diazonium salt solution should be a clear, pale-yellow liquid and must be used immediately in the subsequent coupling reaction due to its instability at higher temperatures.[1]

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol (1.0 eq)

-

Sodium Hydroxide (2.0 eq)

-

Distilled Water

-

Ice

Procedure:

-

In a 500 mL beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir until a clear solution is obtained.

-

Cool this alkaline solution of 2-naphthol in an ice bath to below 5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold alkaline 2-naphthol solution with vigorous stirring.[1]

-

A brightly colored precipitate of the azo dye should form immediately.[2]

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualizations

The following diagrams illustrate the chemical pathways and the general workflow for the synthesis of azo dyes using 2-Isopropyl-4-methoxyaniline.

References

Application Note: Reduction of 2-isopropyl-1-methoxy-4-nitrobenzene to 2-isopropyl-4-methoxyaniline

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary anilines. These anilines are versatile intermediates in the pharmaceutical, agrochemical, and materials science industries. This application note details a robust protocol for the reduction of 2-isopropyl-1-methoxy-4-nitrobenzene to the corresponding aniline, 2-isopropyl-4-methoxyaniline. Two common and effective methods for this transformation are presented: the Béchamp reduction, which utilizes iron powder in an acidic medium, and catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst with a hydrogen source. The Béchamp reduction is a classic and industrially relevant method, while catalytic hydrogenation is often favored for its cleaner reaction profile and high efficiency.[1][2]

Reaction Scheme

Figure 1. General reaction scheme for the reduction of 2-isopropyl-1-methoxy-4-nitrobenzene.

Data Summary

While specific yield data for the reduction of 2-isopropyl-1-methoxy-4-nitrobenzene is not extensively published, the following table presents representative yields for analogous reductions of substituted nitroaromatics, demonstrating the general efficacy of these methods.

| Starting Material | Reduction Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitroacetophenone | Béchamp Reduction | Fe, HCl | Ethanol/Water | Reflux | High |

| o-Nitrotoluene | Catalytic Hydrogenation | H₂, Pd/C | Not Specified | 150-220 | High |

| p-Isopropylaniline | Béchamp Reduction | Fe, aq. HCl | Water | Elevated | High |

| Nitrobenzene | Catalytic Hydrogenation | H₂, Noble Metal Catalyst | Methanol/H₂SO₄ | 20-80 | High |

Experimental Protocols

Two detailed protocols for the reduction of 2-isopropyl-1-methoxy-4-nitrobenzene are provided below.

Protocol 1: Béchamp Reduction

This protocol is adapted from the established procedure for the reduction of 4-nitroacetophenone.[3]

Materials:

-

2-isopropyl-1-methoxy-4-nitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Hydroxide (NaOH) solution (2 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask (250 mL, three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add 2-isopropyl-1-methoxy-4-nitrobenzene (e.g., 0.02 mol) and iron powder (e.g., 0.075 mol). Add 70 mL of ethanol to the flask.

-

Acid Addition: Heat the mixture to 60°C with stirring. Slowly add 15 mL of concentrated hydrochloric acid dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour, or until the iron powder has mostly dissolved.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a 1000 mL beaker containing 200 mL of water and a magnetic stir bar.

-

Neutralization: While stirring, carefully neutralize the solution with a 2 M sodium hydroxide solution until the pH is neutral, as indicated by pH paper. This will result in the formation of an iron hydroxide sludge.

-

Extraction: Add 150 mL of ethyl acetate to the beaker and stir the mixture vigorously for 15 minutes to extract the organic product.

-

Phase Separation: Stop stirring and allow the layers to separate. Decant the upper organic layer into a clean beaker. Transfer the remaining mixture to a 500 mL separatory funnel and allow the layers to separate completely. Collect the organic layer and combine it with the previously decanted portion.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude 2-isopropyl-4-methoxyaniline can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation

This protocol is a general procedure for the catalytic hydrogenation of nitroaromatics.[1]

Materials:

-

2-isopropyl-1-methoxy-4-nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas source (balloon or cylinder)

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Vacuum/gas inlet adapter

-

Celite

Procedure:

-

Reaction Setup: To a two-necked round-bottom flask containing a magnetic stir bar, add 2-isopropyl-1-methoxy-4-nitrobenzene (e.g., 1 mmol) and a suitable solvent such as methanol or ethyl acetate (10-20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

-

Hydrogenation: Seal the flask and evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere has been replaced with hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-isopropyl-4-methoxyaniline.

-

Purification (Optional): The product can be purified by column chromatography if necessary.

Visualizations

Below is a diagram illustrating the experimental workflow for the Béchamp reduction protocol.

Caption: Béchamp Reduction Workflow.

Below is a diagram illustrating the experimental workflow for the Catalytic Hydrogenation protocol.

Caption: Catalytic Hydrogenation Workflow.

References

Application Notes: 2-Isopropyl-4-methoxyaniline as a Precursor for Bioactive Quinolines

Introduction

2-Isopropyl-4-methoxyaniline is a versatile substituted aniline that serves as a key building block in the synthesis of various heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring a sterically hindering isopropyl group ortho to the amine and an electron-donating methoxy group para, influences the reactivity and pharmacological properties of its derivatives. These derivatives have shown promise as antimicrobial and anticancer agents.[1] This document provides detailed application notes and protocols for the use of 2-Isopropyl-4-methoxyaniline in the synthesis of bioactive molecules, with a focus on a potent anticancer 4-anilinoquinoline derivative.

Synthesis of a Bioactive 4-Anilinoquinoline Derivative

A notable application of 2-Isopropyl-4-methoxyaniline is in the synthesis of 4-anilinoquinoline derivatives, a class of compounds known for their potential as anticancer agents. One such derivative, 8-methoxy-4-(2-isopropyl-4-methoxyanilino)quinoline, has demonstrated significant cytotoxic activity against human cancer cell lines.

Reaction Scheme:

The synthesis involves a nucleophilic aromatic substitution reaction between 4-chloro-8-methoxyquinoline and 2-Isopropyl-4-methoxyaniline.

Caption: General reaction scheme for the synthesis of the bioactive quinoline.

Experimental Protocol:

This protocol is adapted from the general procedure for the synthesis of 4-anilinoquinoline derivatives.

Materials:

-

4-Chloro-8-methoxyquinoline

-

2-Isopropyl-4-methoxyaniline

-

Ethanol (or other suitable solvent like isopropanol)

-

Catalytic amount of a strong acid (e.g., concentrated HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography elution

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-8-methoxyquinoline (1 equivalent) and 2-Isopropyl-4-methoxyaniline (1.1 equivalents) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 8-methoxy-4-(2-isopropyl-4-methoxyanilino)quinoline.

Anticancer Activity Data:

The synthesized 8-methoxy-4-(2-isopropyl-4-methoxyanilino)quinoline (referred to as compound 2i in a study) has been evaluated for its in vitro antiproliferative activity against human cancer cell lines.[2] The results are summarized in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

| 8-Methoxy-4-(2-isopropyl-4-methoxyanilino)quinoline | HeLa | 7.15 |

| BGC-823 | 4.65 | |

| Gefitinib (Reference Drug) | HeLa | 17.12 |

| BGC-823 | 19.27 |

Table 1: In vitro anticancer activity of the synthesized quinoline derivative compared to the reference drug Gefitinib.[2]

General Synthetic Routes to Quinolines

2-Isopropyl-4-methoxyaniline can also be utilized in classic quinoline syntheses to generate a variety of substituted quinoline scaffolds.

1. Skraup Synthesis:

This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline.

Caption: Workflow for Skraup Synthesis.

2. Friedländer Synthesis:

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While 2-Isopropyl-4-methoxyaniline itself is not the 2-aminoaryl ketone, it can be a precursor to such a molecule which can then undergo the Friedländer synthesis.

Caption: Logical flow of the Friedländer Synthesis.

2-Isopropyl-4-methoxyaniline is a valuable reagent for the synthesis of bioactive molecules, particularly quinoline derivatives with potent anticancer activity. The provided protocols and data serve as a guide for researchers in drug discovery and medicinal chemistry to explore the potential of this compound in developing novel therapeutic agents. The synthetic versatility of this aniline derivative opens avenues for the creation of diverse molecular libraries for further biological screening.

References

Application Note: HPLC Analysis of 2-Isopropyl-4-methoxyaniline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Isopropyl-4-methoxyaniline and its related derivatives. The described reversed-phase HPLC protocol is designed for purity assessment, impurity profiling, and quality control of 2-Isopropyl-4-methoxyaniline, a key intermediate in pharmaceutical synthesis. The method is sensitive, specific, and provides a reliable analytical tool for researchers and professionals in drug development.

Introduction

2-Isopropyl-4-methoxyaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for assessing the purity of such compounds and for separating them from potential isomers, precursors, and degradation products.[1] This document provides a detailed protocol for the reversed-phase HPLC analysis of 2-Isopropyl-4-methoxyaniline and its potential derivatives.

Experimental Protocol

A comprehensive experimental protocol for the HPLC analysis of 2-Isopropyl-4-methoxyaniline and its derivatives is presented below. This method is based on established principles for the analysis of substituted anilines.

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Vials: Amber glass vials to protect the light-sensitive aniline compounds.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid or phosphoric acid for mobile phase modification.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of 2-Isopropyl-4-methoxyaniline and its derivatives. Optimization may be required based on the specific sample matrix and the derivatives being analyzed.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Isopropyl-4-methoxyaniline reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.

-

Sample Solution: Prepare the sample solution at a similar concentration to the working standard solution using the same diluent. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of 2-Isopropyl-4-methoxyaniline and a representative set of its potential derivatives.

Table 1: Representative Chromatographic Data

| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (Tf) |

| 4-Methoxyaniline (Precursor) | 5.2 | 0.58 | - | 1.1 |

| 2-Isopropylaniline (Isomer) | 7.8 | 0.87 | 3.5 | 1.2 |

| 2-Isopropyl-4-methoxyaniline | 9.0 | 1.00 | 2.1 | 1.1 |

| 2-Isopropyl-4-nitroanisole (Precursor) | 12.5 | 1.39 | 4.2 | 1.3 |

| Dimeric Impurity | 15.1 | 1.68 | 3.1 | 1.2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 30 | 70 |

| 20 | 30 | 70 |

| 22 | 70 | 30 |

| 25 | 70 | 30 |

Table 3: Method Validation Parameters (Representative Values)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

The following diagrams illustrate the key aspects of the analytical workflow and the relationships between the compounds of interest.

Caption: HPLC analysis workflow from sample preparation to data reporting.

Caption: Relationship between 2-Isopropyl-4-methoxyaniline and its derivatives.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the analysis of 2-Isopropyl-4-methoxyaniline and its related substances. The protocol, including the specified chromatographic conditions and sample preparation procedures, is suitable for routine quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing. The provided data and visualizations serve as a comprehensive guide for researchers and scientists working with this class of compounds.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic hydrogenation of nitroaromatics is a fundamental and widely utilized transformation in organic synthesis, providing a clean and efficient route to aromatic amines. These amines are crucial building blocks in the manufacturing of a vast array of fine chemicals, pharmaceuticals, dyes, and polymers. This document provides detailed application notes and experimental protocols for performing this reaction, focusing on common experimental setups, a variety of catalysts, and reaction conditions. The information is intended to guide researchers in setting up and optimizing this important reaction for their specific needs.

Reaction Pathway and Mechanism

The catalytic hydrogenation of a nitroaromatic compound to its corresponding aniline derivative generally proceeds through a series of intermediates. The reaction begins with the reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is hydrogenated to the corresponding amine.[1][2] In some cases, condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy and azo compounds as side products.[2][3]

Experimental Setups

The catalytic hydrogenation of nitroaromatics can be carried out in various reactor setups, primarily categorized as batch or continuous flow systems.

1. Batch Reactors:

Batch reactors are the most common setup in a laboratory setting. They are typically stirred vessels made of glass or stainless steel (autoclaves) for reactions requiring elevated pressure and temperature.[2][4] The catalyst is suspended in a solution of the nitroaromatic substrate in a suitable solvent. The reactor is then purged with an inert gas (like nitrogen or argon) before introducing hydrogen gas.[5] Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases.

2. Continuous Flow Reactors:

Continuous flow systems, such as packed-bed reactors, offer several advantages over batch processing, including enhanced safety, better temperature control, and improved efficiency for large-scale production.[2][6] In this setup, a solution of the nitroaromatic is continuously passed through a heated tube (the reactor) packed with a solid-supported catalyst.[6]

References

- 1. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]

- 2. almacgroup.com [almacgroup.com]

- 3. Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

Application of 2-Isopropyl-4-methoxyaniline in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Isopropyl-4-methoxyaniline is a versatile chemical intermediate that serves as a valuable building block in the synthesis of biologically active molecules, particularly in the realm of medicinal chemistry. Its substituted aniline structure provides a key pharmacophoric element for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, most notably cancer. The strategic placement of the isopropyl and methoxy groups on the aniline ring influences the physicochemical properties of derivative compounds, such as lipophilicity and hydrogen bonding potential, which are critical for target binding and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of 2-Isopropyl-4-methoxyaniline in the synthesis of a potent p38 MAP kinase inhibitor, highlighting its utility in drug discovery.

Application Notes

2-Isopropyl-4-methoxyaniline is a key starting material for the synthesis of a variety of heterocyclic compounds that have shown promise as therapeutic agents. Its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] The aniline nitrogen provides a nucleophilic center for reactions such as N-arylation, amidation, and the formation of heterocyclic rings, which are fundamental transformations in the construction of complex drug-like molecules.

One of the most significant applications of this aniline derivative is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The 2-isopropyl-4-methoxyphenyl moiety can be incorporated into various kinase inhibitor scaffolds to optimize their interaction with the ATP-binding site of the target kinase.

A notable example is the synthesis of substituted 2-pyrimidineamines, which have been identified as potent inhibitors of protein kinases. Specifically, derivatives of 2-Isopropyl-4-methoxyaniline have demonstrated inhibitory activity against p38 Mitogen-Activated Protein (MAP) kinase, a key enzyme in the inflammatory response and cellular stress signaling.

Quantitative Data Summary

The following table summarizes the biological activity of a representative compound synthesized from 2-Isopropyl-4-methoxyaniline.

| Compound ID | Target Kinase | IC50 (µM) |

| 1 | p38 MAP Kinase | 0.2 |

Table 1: Inhibitory activity of N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine (Compound 1) against p38 MAP kinase.

Experimental Protocols

Synthesis of N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine (Compound 1)

This protocol details the synthesis of a potent p38 MAP kinase inhibitor starting from 2-Isopropyl-4-methoxyaniline.

Step 1: Synthesis of 2-chloro-4-(3-hydroxyphenyl)pyrimidine

-

Materials: 2,4-dichloropyrimidine, 3-hydroxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), 2M aqueous sodium carbonate solution, 1,2-dimethoxyethane (DME).

-

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.49 g, 10 mmol) in DME (50 ml), add 3-hydroxyphenylboronic acid (1.38 g, 10 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

-

Add 2M aqueous sodium carbonate solution (15 ml, 30 mmol) to the mixture.

-

Heat the reaction mixture at reflux under a nitrogen atmosphere for 18 hours.

-

After cooling, dilute the mixture with water (100 ml) and extract with ethyl acetate (3 x 50 ml).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexane) to afford 2-chloro-4-(3-hydroxyphenyl)pyrimidine as a solid.

-

Step 2: Synthesis of N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine (Compound 1)

-

Materials: 2-chloro-4-(3-hydroxyphenyl)pyrimidine, 2-Isopropyl-4-methoxyaniline, concentrated hydrochloric acid, 2-ethoxyethanol.

-

Procedure:

-

A mixture of 2-chloro-4-(3-hydroxyphenyl)pyrimidine (0.207 g, 1 mmol) and 2-Isopropyl-4-methoxyaniline (0.165 g, 1 mmol) in 2-ethoxyethanol (5 ml) is treated with a drop of concentrated hydrochloric acid.

-

The reaction mixture is heated at 120°C for 4 hours.

-

After cooling, the mixture is poured into water (50 ml) and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then diethyl ether.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine as a pure solid.

-

Visualizations

Logical Relationship of Synthesis

Caption: Synthetic pathway for the p38 MAP kinase inhibitor.

p38 MAP Kinase Signaling Pathway

References

Application Notes and Protocols: The Role of 2-Isopropyl-4-methoxyaniline in Azo Pigment Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-isopropyl-4-methoxyaniline as a key intermediate in the synthesis of azo pigments. The document outlines its chemical properties that make it suitable for this application and provides a detailed, representative experimental protocol for the synthesis of a high-performance azo pigment.

Application Note: 2-Isopropyl-4-methoxyaniline as a Precursor for Azo Pigments

2-Isopropyl-4-methoxyaniline is an aromatic amine that serves as a crucial building block in the synthesis of a variety of organic molecules, most notably azo pigments.[1] Its utility in this field stems from the reactivity of its primary amino group, which can be readily converted into a diazonium salt. This diazonium salt can then undergo a coupling reaction with a suitable coupling component to form a highly conjugated azo compound, which is the basic chromophore responsible for the color of azo pigments.

The molecular structure of 2-isopropyl-4-methoxyaniline, featuring an isopropyl group and a methoxy group on the benzene ring, influences the properties of the resulting pigments. The electron-donating methoxy group can affect the color of the pigment, while the bulky isopropyl group can enhance properties such as lightfastness and solubility in organic media by sterically hindering intermolecular interactions. These characteristics are highly desirable in the formulation of high-performance pigments for use in inks, coatings, and plastics.

The general process for synthesizing an azo pigment from 2-isopropyl-4-methoxyaniline involves two main steps:

-

Diazotization: The primary aromatic amine (2-isopropyl-4-methoxyaniline) is reacted with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

-

Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component (e.g., a naphthol, pyrazolone, or acetoacetarylide derivative) to form the final azo pigment. The specific coupling component used will largely determine the final color of the pigment.

Experimental Protocol: Synthesis of a Hypothetical Azo Pigment (Red) from 2-Isopropyl-4-methoxyaniline

This protocol describes the synthesis of a hypothetical red azo pigment by coupling diazotized 2-isopropyl-4-methoxyaniline with N-(2-methoxyphenyl)-3-hydroxy-2-naphthamide (a Naphthol AS derivative).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Isopropyl-4-methoxyaniline | 165.23 | 16.5 g | 0.10 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |

| Hydrochloric Acid (HCl), 37% | 36.46 | 25 mL | ~0.30 |

| N-(2-methoxyphenyl)-3-hydroxy-2-naphthamide | 293.31 | 29.3 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |

| Sodium Acetate (CH₃COONa) | 82.03 | 10 g | 0.12 |

| Distilled Water | - | 1000 mL | - |

| Ice | - | As needed | - |

Equipment:

-

1000 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Beakers

-

Buchner funnel and filter paper

-

Drying oven

Procedure: